4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFNLFHPDFVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683403 | |
| Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-46-2 | |
| Record name | 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki reaction, employing palladium catalysts to couple aryl halides with boronic acids, is a cornerstone for biphenyl synthesis. For the target compound:
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Fragment A : 4-Chloro-3-methoxycarbonylphenylboronic acid.
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Fragment B : 4-Bromobenzoic acid.
Reaction Conditions :
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
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Base: Na₂CO₃ or K₃PO₄.
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Solvent: Dimethylformamide (DMF) or toluene/water mixture.
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Temperature: 80–100°C.
Challenges :
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Steric hindrance from the 3'-methoxycarbonyl group may reduce coupling efficiency.
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Hydrolysis of the methoxycarbonyl group under basic conditions requires pH control.
Yield Optimization :
Ullmann Coupling
Copper-mediated Ullmann coupling offers an alternative for aryl-aryl bond formation, particularly for electron-deficient substrates:
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Fragment A : 4-Chloro-3-methoxycarbonyliodobenzene.
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Fragment B : 4-Carboxyphenylboronic acid.
Reaction Conditions :
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Catalyst: CuI/1,10-phenanthroline.
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Solvent: Dimethyl sulfoxide (DMSO).
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Temperature: 120°C.
Advantages :
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Tolerates electron-withdrawing groups better than Suzuki coupling.
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Lower cost compared to palladium catalysts.
Limitations :
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Longer reaction times (24–48 hours).
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Potential over-reduction of iodoarenes.
Carbodiimide-Mediated Esterification and Coupling
The patent CN102491921A describes a method for synthesizing a structurally related guanidinobenzoate ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. While the target compound differs in substituents, analogous steps may apply:
EDC-Mediated Activation
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Activation of Carboxylic Acid :
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4-Carboxybiphenyl-4'-chloro-3'-carboxylic acid is treated with EDC and dimethylaminopyridine (DMAP) in pyridine.
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Forms an active ester intermediate.
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Esterification with Methanol :
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Methanol reacts with the activated ester to yield the methoxycarbonyl group.
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Key Parameters :
Purification :
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Distillation under reduced pressure removes pyridine.
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Solid-phase extraction or recrystallization enhances purity.
Hydrolysis and Functional Group Interconversion
Selective Hydrolysis of Esters
If the biphenyl scaffold is synthesized with a methyl ester at the 3'-position, selective hydrolysis to the carboxylic acid can be achieved:
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Reagent : LiOH or NaOH in tetrahydrofuran (THF)/water.
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Conditions : 0–5°C to prevent over-hydrolysis of the methoxycarbonyl group.
Yield : 85–92% (theoretical).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80–100 | 70–75 | 95 | Steric hindrance, side hydrolysis |
| Ullmann | CuI/phenanthroline | 120 | 60–65 | 90 | Long reaction time |
| EDC-Mediated | EDC/DMAP | 25–60 | 80–85 | 98 | Solvent removal, cost of EDC |
Cost-Benefit Analysis :
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Suzuki coupling offers higher yields but requires expensive palladium catalysts.
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EDC-mediated methods provide superior purity but generate stoichiometric waste.
Industrial Scalability and Regulatory Compliance
Process Optimization
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Continuous Flow Synthesis : Reduces reaction time and improves heat management for Suzuki coupling.
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Catalyst Recycling : Palladium recovery systems minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences in substituents and functional groups:
Key Comparisons
Functional Group Effects
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group (pKa ~4–5) enhances solubility in polar solvents and enables coordination with metal ions in MOFs . In contrast, its ester group (methoxycarbonyl) is less polar and may act as a protecting group during synthesis .
- Substituent Electronic Effects: The 4'-chlorine atom is electron-withdrawing, increasing the acidity of the carboxylic acid compared to non-halogenated analogs . The trifluoromethyl group in CAS 926234-95-9 is strongly electron-withdrawing, further lowering the pKa of its carboxylic acid compared to the target compound .
Research Findings and Data
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group improves water solubility relative to its ester analogs (e.g., Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate) .
- Thermal Stability : Biphenyl carboxylic acids generally exhibit high thermal stability (>200°C), making them suitable for high-temperature MOF synthesis .
Biological Activity
4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261998-46-2) is an aromatic carboxylic acid derivative that has garnered interest in scientific research due to its structural features and potential biological activities. This compound features a biphenyl core with a chlorine substituent and a methoxycarbonyl group, suggesting possible interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is CHClO, and its molecular weight is 290.70 g/mol. The compound's structure includes:
- Chlorine atom at the 4' position of one phenyl ring.
- Methoxycarbonyl group (OCH-CO-) at the 3' position.
- Carboxylic acid groups (COOH) at the 4th positions of both rings.
This unique structure indicates potential for various biological interactions, particularly in binding to aromatic sites.
Biological Activity Overview
Despite the lack of extensive specific studies on this compound, its structural properties suggest several avenues for biological activity exploration:
Potential Applications
Research Findings
A review of available literature reveals limited direct studies on this compound but highlights related compounds that suggest its potential biological activities.
Case Studies
- KDM4A Inhibition : Research on related biphenyl compounds indicates that they can serve as inhibitors of KDM4A, a histone demethylase involved in gene regulation and cancer cell survival. The inhibition of KDM4A has been linked to reduced tumor growth in various cancers .
- Antimicrobial Activity : A study indicated that related carboxylic acids exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 290.70 g/mol |
| CAS Number | 1261998-46-2 |
| Anticancer Activity | Potential via KDM4A inhibition |
| Antimicrobial Activity | Possible against bacteria and fungi |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
